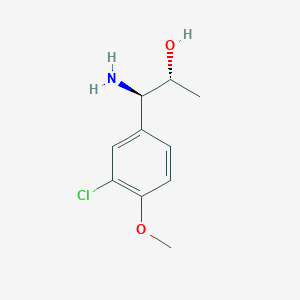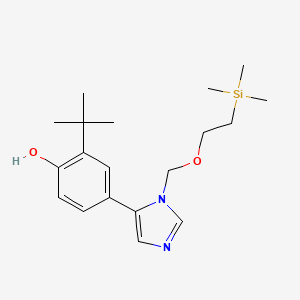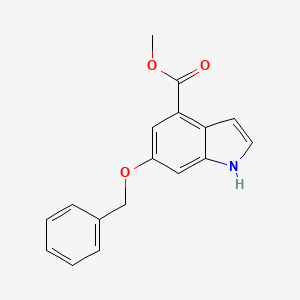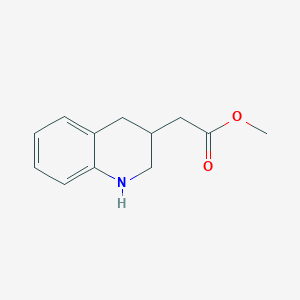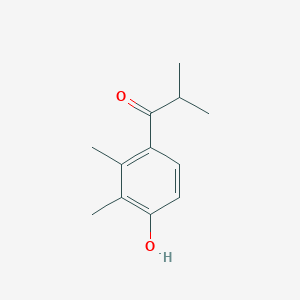![molecular formula C11H13N3O4 B15235767 6-(2-Hydroxy-2-methylpropoxy)-[1,2,3]triazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B15235767.png)
6-(2-Hydroxy-2-methylpropoxy)-[1,2,3]triazolo[1,5-A]pyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-Hydroxy-2-methylpropoxy)-[1,2,3]triazolo[1,5-A]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals .
Méthodes De Préparation
The synthesis of 6-(2-Hydroxy-2-methylpropoxy)-[1,2,3]triazolo[1,5-A]pyridine-3-carboxylic acid typically involves the annulation of a 1,2,3-triazole ring to a pyridine ring. This can be achieved through various synthetic routes, including metal-catalyzed reactions and non-catalytic transformations . Industrial production methods often involve bulk manufacturing and sourcing of the compound, ensuring high purity and consistency .
Analyse Des Réactions Chimiques
6-(2-Hydroxy-2-methylpropoxy)-[1,2,3]triazolo[1,5-A]pyridine-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the triazole ring, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
6-(2-Hydroxy-2-methylpropoxy)-[1,2,3]triazolo[1,5-A]pyridine-3-carboxylic acid has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 6-(2-Hydroxy-2-methylpropoxy)-[1,2,3]triazolo[1,5-A]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as a precursor to diazo compounds, which are valuable intermediates in organic synthesis . The compound’s effects are mediated through its ability to form stable complexes with metal ions, facilitating various catalytic reactions .
Comparaison Avec Des Composés Similaires
6-(2-Hydroxy-2-methylpropoxy)-[1,2,3]triazolo[1,5-A]pyridine-3-carboxylic acid can be compared with other triazolopyridine derivatives, such as:
- 6-(2-Hydroxy-2-methylpropoxy)-4-(6-(6-((6-methoxypyridin-3-yl)methyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile .
- 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-]pyridines .
These compounds share similar structural features but differ in their specific substituents and functional groups, which can significantly impact their chemical reactivity and biological activities.
Propriétés
Formule moléculaire |
C11H13N3O4 |
|---|---|
Poids moléculaire |
251.24 g/mol |
Nom IUPAC |
6-(2-hydroxy-2-methylpropoxy)triazolo[1,5-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H13N3O4/c1-11(2,17)6-18-7-3-4-8-9(10(15)16)12-13-14(8)5-7/h3-5,17H,6H2,1-2H3,(H,15,16) |
Clé InChI |
SCBVASDGASCJGQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(COC1=CN2C(=C(N=N2)C(=O)O)C=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methylpyrido[2,3-E]pyrrolo[1,2-A]pyrazin-6(5H)-one](/img/structure/B15235699.png)
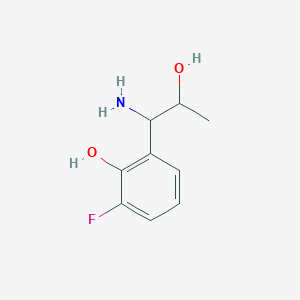

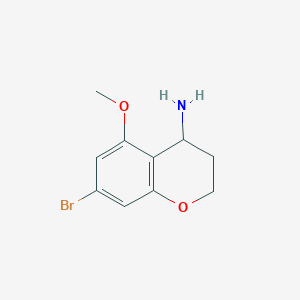

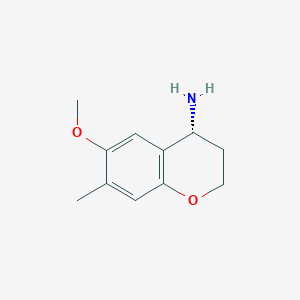
![(5-Fluoro-3-iodo-1H-pyrrolo[2,3-B]pyridin-2-YL)methanol](/img/structure/B15235752.png)
![7-(2,2-Difluoroethoxy)imidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B15235758.png)

